molecular formula C17H15NO3 B14405147 Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate CAS No. 87849-14-7

Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate

Cat. No.: B14405147
CAS No.: 87849-14-7
M. Wt: 281.30 g/mol
InChI Key: LCUHCOMYBTWHRV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate typically involves the condensation of 6-benzoylpyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated esters or alcohols.

    Substitution: Formation of substituted esters or pyridine derivatives.

Scientific Research Applications

Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
  • Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
  • 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate is unique due to the presence of the benzoyl group attached to the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

87849-14-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C17H15NO3/c1-2-21-16(19)12-11-14-9-6-10-15(18-14)17(20)13-7-4-3-5-8-13/h3-12H,2H2,1H3

InChI Key

LCUHCOMYBTWHRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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